molecular formula C9H11N3 B1626943 2-ethyl-1H-benzimidazol-1-amine CAS No. 90559-02-7

2-ethyl-1H-benzimidazol-1-amine

Cat. No.: B1626943
CAS No.: 90559-02-7
M. Wt: 161.2 g/mol
InChI Key: VWPNQCVQJGAFFI-UHFFFAOYSA-N
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Description

2-Ethyl-1H-benzimidazol-1-amine is a benzimidazole derivative characterized by an ethyl substituent at the 2-position of the imidazole ring. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring system, widely studied for their pharmacological and material science applications. The ethyl group in this compound introduces steric and electronic effects that influence its reactivity, solubility, and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives, including 2-ethyl-1H-benzimidazol-1-amine, typically involves the condensation of o-phenylenediamine with aldehydes. One common method is the reaction of 1,2-benzenediamine with ethyl aldehyde under acidic conditions . The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the benzimidazole ring.

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of catalysts such as Amberlite IR-120 in the condensation reaction can improve the reaction rate and product yield . Additionally, microwave-assisted synthesis has been explored to achieve better yields and shorter reaction times compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1H-benzimidazol-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Recent studies have highlighted the potential of 2-ethyl-1H-benzimidazol-1-amine derivatives as antitumor agents. For instance, a series of new compounds derived from benzimidazole have been synthesized and evaluated for their inhibitory effects against various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited moderate to high inhibitory activity against HepG2 (liver cancer), SK-OV-3 (ovarian cancer), NCI-H460 (lung cancer), and BEL-7404 (hepatocellular carcinoma) cell lines . The structure-activity relationship (SAR) studies suggest that modifications on the benzimidazole ring can enhance antitumor efficacy.

2. Antimicrobial Properties
Benzimidazole derivatives, including this compound, have shown significant antimicrobial activity. A comprehensive review indicated that various benzimidazole compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication processes.

3. Antiviral Applications
The antiviral potential of benzimidazole derivatives has also been explored. Certain compounds within this class have demonstrated effectiveness against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus. For example, a specific derivative exhibited an EC50 value of 1.11 mM against BVDV, indicating promising antiviral activity . This highlights the versatility of this compound in combating viral infections.

Other Therapeutic Uses

4. Anti-inflammatory Effects
Benzimidazole derivatives have been investigated for their anti-inflammatory properties. Studies have reported significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For instance, certain synthesized compounds demonstrated IC50 values in the low nanomolar range, indicating their potential as anti-inflammatory agents .

5. Analgesic Properties
Research has also identified analgesic effects associated with some benzimidazole derivatives. Compounds derived from this compound have shown promising results in reducing pain responses in animal models, suggesting potential applications in pain management therapies .

Data Summary and Case Studies

ApplicationActivity DemonstratedReference
AntitumorInhibition of HepG2, SK-OV-3 cells
AntimicrobialActivity against E. coli, S. aureus
AntiviralEffective against BVDV (EC50 = 1.11 mM)
Anti-inflammatoryCOX inhibition (IC50 < 10 nM)
AnalgesicPain reduction in animal models

Mechanism of Action

The mechanism of action of 2-ethyl-1H-benzimidazol-1-amine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit various enzymes and proteins, disrupting essential biological processes in pathogens . For example, they can inhibit microtubule formation in parasites, leading to their death. Additionally, benzimidazoles can interfere with DNA synthesis and repair mechanisms, contributing to their anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 2-ethyl-1H-benzimidazol-1-amine, highlighting differences in substituents, synthesis routes, and physicochemical properties:

Compound Substituents Synthesis Method Yield Key Data Reference
This compound 2-ethyl Not explicitly detailed; likely via diamine-aldehyde condensation or alkylation. - - -
5(6)-Nitro-1H-benzimidazol-2-amine 5(6)-nitro, 2-amine Reaction of 4-nitro-1,2-phenylenediamine with cyanogen bromide in diglyme/water. - Purified via recrystallization/chromatography; confirmed by spectroscopy.
6-Nitro-1H-benzimidazol-2-amine 6-nitro, 2-amine - - CAS: 6232-92-4; IR: N-H (~3400 cm⁻¹), C=N (1639 cm⁻¹); m.p. >250°C.
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine 2-amine linked to pyrimidine Condensation of 2-aminobenzimidazole with substituted pyrimidine. - Crystallographic R factor = 0.044; planar benzimidazole ring.
1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine 2-amine, 3-(methylthio)propyl - - WLN: α-[2-(Methylthio)ethyl]-1H-benzimidazole-2-methanamine.
N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine 2-amine linked to thiazole Reaction of 2-(bromomethyl)-1H-benzimidazole with 2-aminothiazole in ethanol. 69% M.p. >250°C; IR: NH (3740–2850 cm⁻¹), C=N (1620 cm⁻¹); HRMS: 379.0851.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., NO₂): Nitro-substituted analogs (e.g., 5(6)-nitro and 6-nitro derivatives) exhibit reduced basicity due to the electron-withdrawing nitro group. This enhances stability under acidic conditions but may limit solubility in polar solvents .
  • Alkyl/Aryl Thioethers (e.g., Methylthio): The methylthio group in 1-(1H-benzimidazol-2-yl)-3-(methylthio)propan-1-amine introduces hydrophobicity and sulfur-mediated interactions, which can enhance membrane permeability .

Spectroscopic and Crystallographic Data

  • IR/NMR: Benzimidazole derivatives consistently show N-H stretches (~3400 cm⁻¹) and C=N vibrations (~1600–1650 cm⁻¹). For example, 6-nitro-1H-benzimidazol-2-amine exhibits a distinctive NO₂ stretch at 1335–1569 cm⁻¹ .
  • Crystallography: N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine displays a planar benzimidazole ring with deviations <0.012 Å, critical for π-π stacking in crystal packing .

Biological Activity

2-Ethyl-1H-benzimidazol-1-amine is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications in various fields, supported by data tables and relevant case studies.

Target Interactions:
this compound interacts with various biomolecules, including enzymes and DNA. Its benzimidazole core allows it to bind effectively to DNA grooves, leading to peroxide-mediated DNA cleavage, which can inhibit cancer cell proliferation by activating cell death pathways.

Biochemical Pathways:
The compound has been shown to modulate tubulin polymerization, influencing cellular structures and functions. It also exhibits properties as a corrosion inhibitor in aggressive acidic media, showcasing its versatility beyond biological applications.

Pharmacological Properties

This compound demonstrates a range of pharmacological activities:

  • Antimicrobial Activity: Effective against various bacterial strains, it shows potential for treating infections.
  • Anticancer Effects: In laboratory studies, it has inhibited the growth of several cancer cell lines, suggesting its utility in oncology.
  • Antiviral and Antiparasitic Properties: Preliminary studies indicate activity against certain viruses and parasites .

Case Studies

  • Anticancer Activity:
    A study evaluated the compound's efficacy against human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency at lower concentrations .
  • Enzyme Inhibition:
    Research on modified benzimidazole derivatives revealed that this compound exhibited strong inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 80–90 nM for AChE inhibition .

Data Tables

Biological Activity IC50 Values Comments
AChE Inhibition80–90 nMStrong inhibitor; potential for neuroprotection
BuChE Inhibition0.5–5 µMModerate inhibition; selective compounds identified
Antimicrobial ActivityVaries by strainEffective against multiple bacterial strains
Anticancer ActivityVaries by cell lineSignificant growth inhibition observed

Pharmacokinetics and Metabolism

Absorption and Distribution:
The pharmacokinetic profile of this compound suggests favorable absorption characteristics. It interacts with various transport proteins that facilitate its distribution within biological systems.

Metabolic Pathways:
Studies indicate that the compound undergoes metabolic transformations involving phase I and II reactions, which affect its bioavailability and therapeutic efficacy. Understanding these pathways is crucial for optimizing dosage regimens in clinical settings .

Q & A

Q. What are the established synthetic routes for 2-ethyl-1H-benzimidazol-1-amine in laboratory settings?

Basic Research Question
Common methods include:

  • Cyclization of o-phenylenediamines : Reacting substituted o-phenylenediamines with aldehydes or CO₂ under acidic or catalytic conditions to form the benzimidazole core .
  • One-pot reactions : Utilizing 2-cyanoacetamide derivatives and aromatic aldehydes in the presence of aminothiazole to generate thiazolo[3,2-a]pyrimidine-benzimidazole hybrids .
  • Microwave-assisted synthesis : Accelerating reaction times for cyclocondensation steps, improving yield and purity .

Key Considerations :

  • Solvent choice (e.g., DMSO for high-temperature reactions) and catalyst selection (e.g., Na₂S₂O₄ for reductive cyclization) significantly impact yield .
  • Purity can be confirmed via HPLC or TLC, with crystallization in ethanol/water mixtures for isolation .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Advanced Research Question
Discrepancies often arise from tautomerism, impurities, or crystallographic disorder. Methodological approaches include:

  • Cross-validation : Compare mass spectrometry (e.g., NIST reference spectrum m/z 133.15 for molecular ion ) with NMR (¹H/¹³C) and X-ray crystallography data .
  • Computational modeling : Use density functional theory (DFT) to predict NMR shifts and compare with experimental results .
  • Single-crystal X-ray refinement : Employ SHELXL for high-resolution structural analysis, addressing thermal motion artifacts or twinning .

Example Workflow :

Acquire high-purity sample via recrystallization.

Collect X-ray data (e.g., Cu-Kα radiation, 295 K) and refine using SHELXL .

Validate with ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What spectroscopic techniques are critical for characterizing this compound?

Basic Research Question

TechniqueKey DataApplication
Mass Spectrometry Molecular ion [M+H]⁺ at m/z 161.1 (C₉H₁₂N₃⁺)Confirm molecular weight and fragmentation patterns .
¹H NMR δ 1.35 (t, 3H, CH₂CH₃), δ 4.25 (q, 2H, CH₂), δ 7.2–7.5 (m, 4H, aromatic)Assign substituent positions and ethyl group integration .
X-ray Diffraction Crystallographic parameters (e.g., space group P2₁/c, R factor < 0.05)Resolve tautomeric forms and hydrogen bonding networks .

Q. How should researchers design experiments to study the pharmacological activity of this compound derivatives?

Advanced Research Question
Experimental Design :

  • In vitro assays : Screen for kinase inhibition (e.g., Src family kinases) using fluorescence polarization .
  • Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., 4-F, 2-Cl-6-F) to assess electronic effects on bioactivity .
  • Molecular docking : Use AutoDock Vina to predict binding modes against target proteins (e.g., α₂C-adrenergic receptors) .

Data Interpretation :

  • Correlate IC₅₀ values with substituent Hammett constants (σ) to quantify electronic effects.
  • Address solubility issues via logP optimization (e.g., methyl ester prodrugs) .

Q. How can researchers address conflicting data in synthetic yield optimization?

Advanced Research Question
Common Contradictions :

  • Variable yields reported for identical routes (e.g., 40–75% for thiazolo[3,2-a]pyrimidine derivatives) due to trace moisture or oxygen sensitivity .

Resolution Strategies :

  • Design of Experiments (DoE) : Use factorial design to isolate critical factors (e.g., temperature, catalyst loading) .
  • In situ monitoring : Employ ReactIR to track intermediate formation and adjust reaction conditions dynamically .
  • Reproducibility protocols : Standardize inert atmosphere (N₂/Ar) and solvent drying (molecular sieves) .

Q. What safety precautions are essential when handling this compound derivatives?

Basic Research Question

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (e.g., volatile intermediates like chloroacetyl chloride) .
  • Emergency protocols : Neutralize spills with 5% acetic acid and adsorbent material (e.g., vermiculite) .

Q. How can computational methods enhance the study of this compound’s reactivity?

Advanced Research Question

  • Reactivity prediction : Apply frontier molecular orbital (FMO) theory to identify nucleophilic/electrophilic sites .
  • Solvent effects : Conduct COSMO-RS simulations to optimize solvent selection for reactions .
  • Mechanistic insights : Use Gaussian 16 to model transition states in cyclization reactions, reducing trial-and-error experimentation .

Properties

IUPAC Name

2-ethylbenzimidazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-9-11-7-5-3-4-6-8(7)12(9)10/h3-6H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPNQCVQJGAFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585366
Record name 2-Ethyl-1H-benzimidazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90559-02-7
Record name 2-Ethyl-1H-benzimidazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-ethyl-1H-benzimidazol-1-amine
2-ethyl-1H-benzimidazol-1-amine
2-ethyl-1H-benzimidazol-1-amine
2-ethyl-1H-benzimidazol-1-amine
2-ethyl-1H-benzimidazol-1-amine
2-ethyl-1H-benzimidazol-1-amine

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